5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
Description
5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is a 3,5-disubstituted thiazolidine-2,4-dione (TZD) derivative. The TZD core is a heterocyclic scaffold known for its diverse pharmacological applications, including antidiabetic, antimicrobial, and antioxidant activities . In this compound:
- Position 5 features a (4-fluorophenyl)amino group, which introduces electron-withdrawing fluorine atoms that may modulate electronic effects and metabolic stability .
Properties
IUPAC Name |
5-(4-fluoroanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-10-2-8-13(9-3-10)19-15(20)14(22-16(19)21)18-12-6-4-11(17)5-7-12/h2-9,14,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKYJWIRVQJLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with 4-methylbenzaldehyde to form an imine intermediate. This intermediate then reacts with mercaptoacetic acid, undergoing intramolecular cyclization to form the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of TZDs is highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of TZD Derivatives
Key Observations:
Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to non-halogenated derivatives (e.g., 4-methylphenylamino in ). Fluorine’s electronegativity can improve receptor binding via polar interactions .
Substituent Position : The para-substitution pattern in the target compound (4-methylphenyl at position 3) contrasts with meta-substituted analogues (e.g., 3-methylphenyl in ), which may alter steric interactions with biological targets.
Functional Group Diversity: The (4-fluorophenyl)amino group distinguishes the target compound from Knoevenagel condensation products (e.g., 5-arylidene derivatives in ), which typically exhibit antioxidant or antimicrobial activity.
Antidiabetic Activity
- Rosiglitazone Analogues: TZDs like rosiglitazone act as PPARγ agonists.
- In Vivo Studies : Avupati et al. reported that 5-arylidene TZDs (e.g., compounds ad21 and ad22) showed comparable efficacy to rosiglitazone in streptozotocin-induced diabetic rats . The target compound’s fluorinated substituent could enhance bioavailability or target affinity.
Antimicrobial and Antioxidant Activity
- 5-Arylidene Derivatives: Compounds like 5-(4-fluorobenzylidene)-TZD (CAS 262601-87-6) demonstrated radical scavenging activity in DPPH assays .
- Anti-Tubercular Activity : Chilamakuru et al. synthesized 3,5-disubstituted TZDs with nitro and methoxy groups, showing MIC values of 6.25 µg/mL against Mycobacterium tuberculosis . Fluorine’s role in enhancing anti-tubercular activity remains unexplored in the provided evidence.
Biological Activity
The compound 5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a thiazolidine ring system with a fluorophenyl and methylphenyl substituent. The presence of these aromatic groups is believed to enhance the compound's biological activity through increased lipophilicity and potential interactions with biological targets.
1. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thiazolidine-2,4-dione derivatives. Compounds within this class have shown significant radical scavenging activity, which is crucial for combating oxidative stress implicated in various diseases such as diabetes and cancer. In vitro assays demonstrated that certain phenolic derivatives of thiazolidine-2,4-dione exhibited potent antiradical activity comparable to established antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
3. Anticancer Potential
The anticancer activity of thiazolidine derivatives has been extensively studied. Recent research indicated that certain hybrids containing thiazolidine-2,4-dione moieties can inhibit human topoisomerases I and II, which play critical roles in DNA replication and cell division. Inhibition of these enzymes can lead to apoptosis in cancer cells, making these compounds promising candidates for cancer therapy . The specific compound's structural features may enhance its efficacy against various cancer cell lines.
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The compound's ability to neutralize ROS contributes to its antioxidant effects.
- PPARγ Activation : By activating PPARγ, the compound may improve insulin sensitivity and glucose uptake in adipose tissues.
- Enzyme Inhibition : The structural components allow for potential binding to key enzymes involved in cancer progression, such as topoisomerases.
Case Studies
Several studies have explored the biological activities of thiazolidine derivatives:
- Antioxidant Study : A series of new phenolic thiazolidine derivatives were synthesized and tested for their antioxidant capacity. Compounds demonstrated significant radical scavenging activity and were evaluated using multiple assays .
- Anticancer Research : Hybrid compounds containing thiazolidine and other pharmacophores were tested against various cancer cell lines. Results indicated that certain derivatives led to significant reductions in cell viability through apoptosis induction .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
